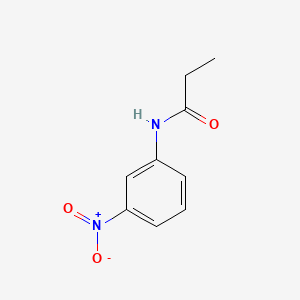

N-(3-Nitrophenyl)propionamide

Description

Significance in Organic Synthesis and Pharmaceutical Research

N-(3-Nitrophenyl)propionamide and its derivatives are recognized for their utility as organic building blocks in chemical synthesis. moldb.com The presence of both a nitro group and an amide functionality allows for a range of chemical transformations. The nitro group can activate the aromatic ring for certain reactions, while the amide group can participate in hydrogen bonding and other interactions. smolecule.com This dual functionality makes it a valuable substrate in multicomponent reactions, which are efficient processes for building complex molecules. smolecule.com

In the realm of pharmaceutical research, this compound is considered a valuable starting point for the development of new therapeutic agents. glpbio.com Research on structurally similar compounds suggests potential applications in medicinal chemistry. For instance, derivatives of N-(3-nitrophenyl)propanamide are being explored for their potential as anticancer and antimicrobial agents. ontosight.aismolecule.com The nitro group, in particular, is a feature in several compounds investigated for cytotoxic activity against cancer cells. ontosight.ai Specifically, derivatives like N-(2, 4-dinitrophenyl)-3-oxo-3-phenyl-N-(aryl) phenylpropanamides have been synthesized and evaluated for their potential as breast cancer inhibitors. nih.gov Furthermore, related structures are being investigated as potential lead compounds in the development of drugs for infectious diseases. smolecule.com

Overview of the Propanamide Class in Medicinal Chemistry

The propanamide structural motif is a key feature in a variety of compounds with significant biological activity. In medicinal chemistry, propanamide derivatives are a subject of intense investigation for their therapeutic potential across different diseases. ontosight.ai

One notable area of research is in oncology, where propanamide derivatives have been designed and synthesized as selective androgen receptor degraders (SARDs). acs.orgacs.org These molecules offer a promising strategy for the treatment of cancers like enzalutamide-resistant prostate cancer. acs.orgacs.org The propanamide backbone is a common feature in the general pharmacophore of nonsteroidal antiandrogens. acs.org

Furthermore, propanamide-based compounds are being explored for their anti-inflammatory properties. By creating conjugates of propanamides with other pharmacologically active molecules, such as sulfonamides, researchers are developing dual inhibitors of enzymes like urease and cyclooxygenase-2 (COX-2). frontiersin.orgnih.gov This approach aims to create novel therapeutic agents for pathological disorders where these enzymes are implicated. frontiersin.orgnih.gov The versatility of the propanamide structure also extends to its use in developing agents with potential applications against a range of other conditions, including those requiring antimicrobial or anti-inflammatory action. ontosight.aiontosight.ai

Historical Context of Related Nitroaromatic Amide Investigations

Nitroaromatic compounds, characterized by the presence of a nitro group attached to an aromatic ring, have a long and significant history in industrial and medicinal chemistry. nih.govscielo.br The chemistry of these compounds began to be developed in the early 19th century and became integrated with organic chemistry in the 20th century. mdpi.com Historically, they have been widely used in the synthesis of dyes, polymers, and explosives. nih.gov The high electronegativity of the nitro group makes these compounds useful as synthetic intermediates. mdpi.com

In the pharmaceutical sector, nitroaromatic compounds have been a cornerstone in the development of various drugs. scielo.br Despite concerns about potential toxicity, a number of nitroaromatic compounds are recognized as essential therapeutic agents. nih.gov They have been successfully developed as antibacterial, antiprotozoal, and anticancer drugs. scielo.br For example, nitroaromatic compounds have been instrumental in the creation of antibiotics. nih.gov

The investigation of nitroaromatic amides, a subclass that includes this compound, is part of this broader historical context. The synthesis of various nitrated compounds has been a focus of research aimed at discovering new agents with biological activity. For instance, studies have been conducted on the synthesis of nitroaromatic compounds as potential anticancer agents, with some demonstrating significant antitumor effects in preclinical models. researchgate.net The continual exploration of nitroaromatic amides is driven by the established utility of the nitroaromatic scaffold in creating biologically active molecules. scielo.br

Structure

3D Structure

Properties

IUPAC Name |

N-(3-nitrophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-2-9(12)10-7-4-3-5-8(6-7)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYLJFHUBHZCKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70225687 | |

| Record name | N-(3-Nitrophenyl)propionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7470-50-0 | |

| Record name | N-(3-Nitrophenyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7470-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Nitrophenyl)propionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007470500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7470-50-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Nitrophenyl)propionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-nitrophenyl)propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-Nitrophenyl)propionamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZU5D5US7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N 3 Nitrophenyl Propionamide and Its Derivatives

Multi-Step Synthesis Pathways

The synthesis of N-(3-nitrophenyl)propionamide is typically achieved through a multi-step process that involves the formation of precursor molecules, followed by an amidation reaction, and potentially nitration or reduction steps to introduce or modify the nitro group.

Precursor Synthesis and Functionalization

The primary precursors for the synthesis of this compound are 3-nitroaniline (B104315) and a propionylating agent, such as propionyl chloride or propionic anhydride (B1165640).

Synthesis of 3-Nitroaniline: A common route to 3-nitroaniline starts from benzene (B151609). The process involves the nitration of benzene to nitrobenzene, followed by a second nitration to yield m-dinitrobenzene. Selective reduction of one of the nitro groups in m-dinitrobenzene then affords 3-nitroaniline.

Synthesis of Propionylating Agents: Propionyl chloride is a key reagent for the acylation of 3-nitroaniline. It is typically synthesized by the reaction of propionic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) libretexts.org. Propionic anhydride can be produced by the dehydration of propionic acid wikipedia.org.

Amidation Reactions

The central step in the synthesis of this compound is the formation of the amide bond. This is typically achieved by the acylation of 3-nitroaniline with a propionylating agent. A well-established method for this transformation is the Schotten-Baumann reaction, which involves the addition of an acyl chloride to an amine in the presence of a base to neutralize the hydrogen chloride byproduct organic-chemistry.orgwikipedia.orgbyjus.com.

A representative reaction involves dissolving m-nitroaniline in a suitable solvent, such as dichloroethane, in the presence of a base like pyridine. Propionyl chloride is then added to the stirred solution at room temperature to yield this compound prepchem.com. The reaction of anilines with acetic anhydride can also be employed for N-acylation under catalyst-free conditions researchgate.net. The reaction between maleic anhydride and p-nitroaniline in the solid state to form the corresponding amic acid has also been reported, suggesting the feasibility of using anhydrides as acylating agents researchgate.net.

| Reactants | Reagents/Solvents | Product | Reference |

| m-Nitroaniline, Nonanoyl chloride | Dichloroethane, Pyridine | N-(3-nitrophenyl)nonanamide | prepchem.com |

| Aniline (B41778), Acetic anhydride | None (Neat) | Acetanilide | researchgate.net |

| p-Nitroaniline, Maleic anhydride | Solid-state | Maleanilic acid derivative | researchgate.net |

Nitration and Reduction Strategies

An alternative pathway to this compound involves the nitration of propionanilide (N-phenylpropanamide). The directing effect of the propionamido group (-NHCOCH₂CH₃) on the aromatic ring is crucial for the regioselectivity of this reaction. The propionamido group is an ortho-, para-director; therefore, direct nitration would be expected to yield a mixture of ortho- and para-nitro isomers. To achieve meta-nitration, a different strategy would be required, potentially involving the nitration of an aniline derivative with a meta-directing group, followed by acylation ncert.nic.invedantu.com. The nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester shows that the choice of solvent can influence the regioselectivity of nitration nih.gov.

The nitro group of this compound can be reduced to an amino group to furnish N-(3-aminophenyl)propionamide, a valuable intermediate for further functionalization. Catalytic hydrogenation is a common method for this transformation. For instance, the selective hydrogenation of N-4-nitrophenyl nicotinamide (B372718) to the corresponding amine has been achieved using a palladium nanoparticle catalyst in a micro-packed bed reactor mit.edursc.org. This suggests that similar conditions could be applied to the reduction of this compound.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. For the synthesis of amides like this compound, several green chemistry strategies have been explored.

These approaches include the use of less hazardous solvents, catalyst-free reactions, and biocatalysis. For example, the acylation of anilines has been successfully carried out in water, a green solvent, under photoinduced conditions nih.gov. Solvent- and catalyst-free acylation of anilines with Meldrum's acids provides a neat and efficient route to anilides researchgate.net. Microwave-assisted synthesis of amides from amines and carboxylic acids without a catalyst also represents a greener alternative ijarsct.co.in.

Enzymatic methods offer a highly selective and environmentally benign route to amides. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to catalyze the amidation of carboxylic acids with amines in green solvents like cyclopentyl methyl ether mdpi.com. Biocatalytic approaches are particularly valuable for the synthesis of chiral amides researchgate.netmanchester.ac.uksemanticscholar.orgmecp2024.comnih.govnih.gov.

| Green Approach | Reactants | Conditions | Product | Reference |

| Photoinduced acylation in water | Anilines, Diacetyl | Visible light, Water | Aryl ketones | nih.gov |

| Solvent- and catalyst-free acylation | Anilines, Meldrum's acids | Neat | Anilides | researchgate.net |

| Microwave-assisted synthesis | Amines, Carboxylic acids | Microwave, Catalyst-free | Amides | ijarsct.co.in |

| Enzymatic amidation | Carboxylic acids, Amines | Candida antarctica lipase B, CPME | Amides | mdpi.com |

Stereoselective Synthesis and Chiral Resolution for this compound Analogs

While this compound itself is not chiral, the development of stereoselective methods for the synthesis of its chiral analogs is an important area of research. This can be achieved through asymmetric synthesis or by the resolution of a racemic mixture.

Enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically pure chiral amines and amides. Lipases are commonly used for the resolution of racemic amines through enantioselective acylation acs.org. Subtilisin has been used for the highly enantioselective hydrolysis of N-acyl arylsulfinamides researchgate.net.

Chiral high-performance liquid chromatography (HPLC) is another widely used technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to their separation mecp2024.com.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, catalyst, temperature, and reaction time.

For the acylation of anilines, the use of a base is often necessary to neutralize the acid byproduct and drive the reaction to completion, as seen in the Schotten-Baumann reaction organic-chemistry.orgwikipedia.orgbyjus.com. The choice of base and solvent can significantly impact the reaction rate and yield. The effect of temperature on N-alkylation of anilines has been studied, showing that it can be a critical factor in achieving high yields nih.gov. In the context of N-acetylation of anilines, various reaction conditions have been explored to improve efficiency researchgate.net. A process for the preparation of pure 3-acetylamino-anilines highlights the importance of purification methods to obtain a high-purity product google.com.

| Reaction | Parameter Optimized | Observation | Reference |

| N-alkylation of anilines | Temperature | Higher temperature can increase reaction rate | nih.gov |

| N-acetylation of anilines | Catalyst, Solvent | Catalyst-free and solvent-free conditions can be efficient | researchgate.net |

| Preparation of 3-acetylamino-anilines | Purification Method | Precipitation of hydrochloride salt improves purity | google.com |

Purity Assessment and Isolation Techniques for this compound

Following the synthesis, a series of purification and analytical techniques are employed to isolate and assess the purity of this compound. The crude product, being a solid, is often purified by recrystallization. mdpi.com Solvents such as ethyl acetate (B1210297) or ethanol (B145695) are commonly used for this purpose. mdpi.com The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly, which facilitates the formation of pure crystals.

The purity of the synthesized compound is typically assessed using a combination of chromatographic and spectroscopic methods. Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the reaction and to get a preliminary indication of the purity of the product. High-Performance Liquid Chromatography (HPLC) can be employed for a more quantitative assessment of purity.

Spectroscopic techniques are crucial for confirming the identity and purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.

In the ¹H NMR spectrum, one would expect to see signals corresponding to the aromatic protons of the nitrophenyl group, the amide proton, and the ethyl group of the propionamide (B166681) moiety. The ethyl group would typically present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. docbrown.info

The ¹³C NMR spectrum would show distinct signals for each of the carbon atoms in the molecule, including the carbonyl carbon of the amide group, the aromatic carbons, and the carbons of the ethyl group. docbrown.info

Mass spectrometry (MS) is used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (194.19 g/mol ). nih.gov

The melting point of the purified compound is a key physical property used to assess its purity. A sharp and well-defined melting point range is indicative of a high degree of purity. The reported melting point for this compound is in the range of 104-104.5 °C.

Table 2: Purity Assessment and Isolation Techniques

| Technique | Purpose | Expected Outcome/Observation |

| Recrystallization | Purification of the crude product | Formation of pure crystals of this compound |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity check | A single spot for the pure compound |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment | A major peak corresponding to the product with high purity percentage |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Structural confirmation and purity assessment | Characteristic signals for aromatic, amide, and ethyl protons |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Structural confirmation | Distinct signals for all carbon atoms in the molecule |

| Mass Spectrometry (MS) | Confirmation of molecular weight | Molecular ion peak at m/z corresponding to the molecular formula |

| Melting Point Analysis | Assessment of purity | A sharp melting point range around 104-104.5 °C |

Computational and Theoretical Investigations of N 3 Nitrophenyl Propionamide

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the molecular properties of N-(3-Nitrophenyl)propionamide at the electronic level. These methods allow for the prediction of molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. als-journal.com DFT studies, often employing methods like B3LYP with basis sets such as 6-311G**, can provide accurate predictions of the geometrical parameters (bond lengths and angles) of this compound. nih.gov These calculations help in understanding the stable conformation of the molecule. nih.gov Theoretical vibrational frequencies calculated via DFT can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular reactivity and stability. nih.govtaylorandfrancis.com A smaller energy gap suggests higher polarizability and greater chemical reactivity. nih.gov For this compound, the distribution of HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively. The energies of these orbitals are used to calculate various global reactivity descriptors.

Below is an example of a data table that would be generated from an FMO analysis:

| Parameter | Energy (eV) |

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

Note: The values in this table are placeholders and would be determined by specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.netwolfram.com The MEP map displays different potential values on the electron density surface, typically color-coded. wolfram.com Red regions indicate negative electrostatic potential, highlighting areas prone to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and amide groups, and positive potential around the hydrogen atoms of the amide group. researchgate.netnih.gov

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide insights into the nature of chemical bonding and electron localization within a molecule. wikipedia.orgijasret.com ELF analysis helps to distinguish between core and valence electrons and visualizes covalent bonds and lone pairs, offering a representation consistent with VSEPR theory. wikipedia.org LOL, which is based on the kinetic-energy density, also serves as a descriptor of chemical bonding. researchgate.net For this compound, ELF and LOL analyses would reveal the spatial arrangement of electron pairs, confirming the locations of covalent bonds and lone pairs on atoms like oxygen and nitrogen. ijasret.com Regions of high ELF or LOL values indicate a high degree of electron localization, characteristic of covalent bonds and lone pairs. ijasret.com

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular and intermolecular bonding and interactions. wikipedia.org It examines charge delocalization, hyperconjugative interactions, and the stabilization energy associated with electron transfer between donor and acceptor orbitals. nih.gov In this compound, NBO analysis can quantify the stability arising from interactions such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms to adjacent antibonding orbitals. nih.gov This analysis provides a quantitative measure of the strength of these interactions in terms of stabilization energy (E(2)).

A representative NBO analysis data table is shown below:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(N) | π(C=O) | Value |

| LP(O) | σ(N-C) | Value |

| π(C=C) | π*(C=C) | Value |

Note: This table illustrates the type of data obtained from NBO analysis; specific values require computational calculation.

Global reactivity descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a quantitative measure of the chemical reactivity and stability of a molecule. hakon-art.comorientjchem.org These descriptors, derived from conceptual DFT, include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). hakon-art.comorientjchem.org A molecule with a high chemical hardness (large HOMO-LUMO gap) is generally less reactive, while a molecule with high softness is more reactive. nih.gov The electrophilicity index measures the ability of a molecule to accept electrons.

The following table outlines the formulas and significance of these descriptors:

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Tendency to attract electrons. |

| Chemical Potential (μ) | μ = -χ | Escaping tendency of electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | Measure of molecular reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to accept electrons. |

Note: The values for these descriptors are calculated using the HOMO and LUMO energies obtained from DFT calculations.

Molecular Modeling and Simulation

Molecular Docking Studies with Biological Targets for this compound and Analogs

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In drug discovery, it is instrumental in understanding how a ligand, such as this compound or its analogs, might interact with a biological target, typically a protein or enzyme. These studies can elucidate binding affinities and interaction patterns, guiding the development of more potent and selective compounds.

Similarly, docking studies on nitrochalcones, another class of related compounds, have been performed against cyclooxygenase (COX-1 and COX-2) enzymes, which are also crucial targets for anti-inflammatory drugs. mdpi.com These investigations have shown how the position of the nitro group on the phenyl ring affects the binding mode and affinity for the enzyme's active site. mdpi.com For instance, interactions with key amino acid residues like Leu517 were observed to be dependent on the substitution pattern of the nitro group. mdpi.com

These studies collectively suggest that the nitro group of this compound and its analogs plays a critical role in molecular recognition and binding to biological targets. The insights gained from docking simulations are crucial for understanding the structure-activity relationships of these compounds.

Table 1: Summary of Molecular Docking Studies on Analogs This table is interactive. Click on the headers to sort the data.

| Compound Class | Biological Target | Key Findings | Reference |

|---|---|---|---|

| Nitro Benzamide Derivatives | Inducible Nitric Oxide Synthase (iNOS) | Binding efficiency is influenced by the number and orientation of nitro groups and molecular polarizability. | researchgate.net, nih.gov |

| Nitrochalcones | Cyclooxygenase-1 (COX-1) | The position of the nitro group affects binding affinity and interactions with active site residues. | mdpi.com |

Molecular Dynamics Simulations for this compound Interactions

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational changes and stability of a ligand-receptor complex, complementing the static picture provided by molecular docking. researchgate.net

For analogs of this compound, MD simulations have been employed to validate the stability of docking poses and to further explore the dynamics of the interactions. nih.gov For example, after docking substituted thiazole (B1198619) Schiff base derivatives (some containing a nitrophenyl moiety) into the binding sites of bacterial enzymes, MD simulations were run to confirm that the compounds remained stably bound within the active site throughout the simulation period. nih.gov Analysis of parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can indicate the stability of the protein-ligand complex. nih.gov

MD simulations can also elucidate the role of solvent molecules and the flexibility of the protein target, which are often simplified in standard docking protocols. nih.gov Studies on various molecular systems show that MD can reveal crucial information about the driving forces of binding, such as electrostatic and van der Waals interactions, and how they evolve over time. researchgate.netmdpi.com For this compound and its derivatives, MD simulations would be invaluable for assessing the stability of their binding to targets like iNOS or COX enzymes and for providing a more accurate estimation of binding free energies. researchgate.netnih.gov

Prediction of Pharmacokinetic and Pharmacodynamic Properties (ADMET) for this compound Derivatives

The journey of a compound from administration to its therapeutic effect involves several processes, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico ADMET prediction models are widely used for this purpose. researchgate.netscbdd.com

For derivatives of this compound, computational tools can predict a range of pharmacokinetic and toxicological properties. Studies on related heterocyclic compounds, including those with nitrophenyl groups, have successfully used in silico methods to evaluate their drug-likeness and oral bioavailability. nih.gov These predictions often rely on established models that calculate properties such as:

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

Distribution: Plasma protein binding (PPB), Blood-Brain Barrier (BBB) penetration.

Metabolism: Inhibition or subscription to Cytochrome P450 (CYP) enzymes (e.g., CYP2D6). researchgate.net

Toxicity: Mutagenicity (Ames test), carcinogenicity, and potential for cardiotoxicity (hERG inhibition). researchgate.net

ADMET analyses performed on various nitroaromatic compounds have shown favorable pharmacokinetic profiles, suggesting good absorption and bioavailability. nih.govresearchgate.net Such predictions are vital for prioritizing which this compound derivatives should be synthesized and advanced to more intensive experimental testing.

Table 2: Commonly Predicted ADMET Properties for Drug Candidates This table is interactive. Click on the headers to sort the data.

| Category | Property | Importance |

|---|---|---|

| A bsorption | Human Intestinal Absorption (HIA) | Determines how well the drug is absorbed from the gut into the bloodstream. |

| D istribution | Plasma Protein Binding (PPB) | Affects the amount of free drug available to exert its effect. |

| D istribution | Blood-Brain Barrier (BBB) Permeability | Predicts whether a compound can enter the central nervous system. |

| M etabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. |

| E xcretion | Renal/Hepatic Clearance | Indicates how the body eliminates the compound. |

| T oxicity | Ames Mutagenicity | Screens for potential to cause genetic mutations. |

| T oxicity | Carcinogenicity | Assesses long-term cancer risk. |

| T oxicity | hERG Inhibition | Evaluates risk of causing cardiac arrhythmia. |

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that correlate the chemical structure of compounds with their physical properties or biological activities. nih.gov These models are essential for understanding how modifications to a molecule, such as this compound, can impact its function and for designing new analogs with improved characteristics. researchgate.net

A QSAR model is a mathematical equation that relates one or more quantitative properties derived from the molecular structure (descriptors) to a specific activity. nih.gov These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). For a series of this compound analogs, a QSAR model could be developed to predict their anti-inflammatory activity based on variations in their substituents. researchgate.net

For instance, 3D-QSAR studies on pyrimidine (B1678525) analogs targeting COX-2 inhibition have successfully generated models that visualize favorable and unfavorable regions for activity around the molecular scaffold. researchgate.net Such models can guide the rational design of new derivatives by indicating where to add specific functional groups (e.g., hydrogen bond donors, hydrophobic groups) to enhance biological activity. researchgate.net While specific QSAR models for this compound are not detailed in the provided sources, the principles have been applied to structurally similar compounds, demonstrating the utility of this approach in medicinal chemistry. nih.govresearchgate.net

Nonlinear Optical (NLO) Properties Investigations of this compound Related Compounds

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to technologies like optical switching and frequency conversion. acrhem.org Organic materials, particularly those with donor-π-acceptor structures, are of great interest for NLO applications due to their large and fast responses. acrhem.orgnih.gov

Compounds related to this compound, such as N-(3-nitrophenyl)acetamide (3NAA) and meta-Nitroaniline (m-NA), have been investigated for their NLO properties. aip.orgresearchgate.netinoe.ro The presence of the electron-withdrawing nitro group (-NO2) and an electron-donating amide group connected by a phenyl π-system creates the intramolecular charge transfer necessary for a significant NLO response. acrhem.org

Theoretical investigations using Density Functional Theory (DFT) have been employed to calculate the first-order hyperpolarizability (β), a microscopic measure of a molecule's NLO response. aip.org For N-(3-nitrophenyl)acetamide, DFT calculations have been used to evaluate this property. aip.org Experimental techniques, such as the Kurtz-Perry powder method, have been used to measure the second-harmonic generation (SHG) efficiency of these materials, confirming their NLO activity. researchgate.net Furthermore, Z-scan studies on related nitroaromatic compounds are used to determine third-order NLO properties, such as the nonlinear refractive index (n₂) and nonlinear absorption coefficient (β), which are important for applications in optical limiting. inoe.ro These combined theoretical and experimental studies confirm that nitroaniline and its acylated derivatives are promising candidates for NLO applications. aip.orgresearchgate.netinoe.ro

Table 3: NLO Properties of Related Compounds This table is interactive. Click on the headers to sort the data.

| Compound | Property Investigated | Method | Key Finding | Reference |

|---|---|---|---|---|

| N-(3-Nitrophenyl)acetamide (3NAA) | First-order hyperpolarizability (β) | Density Functional Theory (DFT) | Quantum chemical calculations reveal microscopic NLO properties. | aip.org |

| N-(3-Nitrophenyl)acetamide (3NAA) | Second Harmonic Generation (SHG) | Kurtz-Perry Powder Technique | The compound exhibits SHG efficiency, confirming its NLO activity. | researchgate.net |

Biological and Pharmacological Studies of N 3 Nitrophenyl Propionamide and Analogs

Evaluation of Antimicrobial Activity

The antimicrobial potential of N-(3-Nitrophenyl)propionamide derivatives and related propanamide analogs has been investigated against a range of pathogenic bacteria and fungi. These studies are crucial in the search for new agents to combat infectious diseases.

Antibacterial Efficacy Studies of this compound Derivatives

Derivatives of this compound have been synthesized and evaluated for their antibacterial properties. Specifically, studies on 2-[(2-nitro-1-phenylalkyl)thiomethyl]benzimidazole derivatives, which incorporate a nitrophenyl moiety, have demonstrated a range of activities against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a key measure of antibacterial efficacy.

The antibacterial activity of these compounds was tested against Staphylococcus aureus and Staphylococcus faecalis as representative Gram-positive bacteria, and Pseudomonas aeruginosa and Escherichia coli as representative Gram-negative bacteria. The results, in some cases, showed moderate potency when compared to standard antibiotics. researchgate.net

| Compound/Analog | S. aureus | S. faecalis | P. aeruginosa | E. coli |

|---|---|---|---|---|

| 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole (1a) | 125 | 250 | 500 | 500 |

| 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole (1b) | 125 | 125 | 250 | 500 |

| 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2h) | 62.5 | 125 | 250 | 250 |

| 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2i) | 125 | 62.5 | 125 | 125 |

| Ampicillin (Standard) | 15.6 | 7.8 | - | 15.6 |

Antifungal Properties Investigations of Propanamide Analogs

The investigation into the antifungal properties of propanamide analogs has yielded promising results, particularly against various Candida species, which are common causes of fungal infections in humans. The aforementioned 2-[(2-nitro-1-phenylalkyl)thiomethyl]benzimidazole derivatives were also screened for their antifungal activity.

These compounds were tested against Candida albicans, Candida glabrata, and Candida krusei. The findings indicated that some of these derivatives exhibit antifungal activity that is comparable to commercially available antifungal agents, with minimum inhibitory concentrations as low as 12.5 µg/mL. researchgate.net

| Compound/Analog | C. albicans | C. glabrata | C. krusei |

|---|---|---|---|

| 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole (1c) | 125 | 250 | 500 |

| 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole (1e) | 250 | 125 | 250 |

| 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2f) | 125 | 62.5 | 125 |

| 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2g) | 62.5 | 125 | 62.5 |

| Ketoconazole (Standard) | 7.8 | 7.8 | 7.8 |

Anti-Inflammatory Potential Assessment of Propanamide Derivatives

The anti-inflammatory potential of propanamide derivatives has been evaluated using established in vivo models, such as the carrageenan-induced paw edema test in rats. This model is a widely used and reliable method for screening new anti-inflammatory drugs. pharmascholars.com Carrageenan, when injected into the paw, induces a localized inflammatory response characterized by swelling (edema). pharmascholars.com The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Studies on various propanamide derivatives have demonstrated their capacity to inhibit carrageenan-induced paw edema. For instance, certain diarylsulfonylurea-chalcone hybrids containing a propanamide linkage have shown a significant percentage reduction in paw volume when compared to standard anti-inflammatory drugs like Aceclofenac. semanticscholar.org The percentage of inhibition of edema is a key parameter in these studies, indicating the potency of the compounds. nih.gov

| Compound/Analog | Time (hours) | % Inhibition of Edema |

|---|---|---|

| Diarylsulfonylurea-chalcone hybrid (4o) | 3 | 46.47 |

| 6 | 60.15 | |

| Diarylsulfonylurea-chalcone hybrid (4r) | 3 | 69.57 |

| 6 | 78.43 | |

| Aceclofenac (Standard) | 3 | 70.29 |

| 6 | 82.35 |

Anticancer Activity Research of this compound Analogs

The search for novel anticancer agents has led to the investigation of this compound analogs and related structures for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard measure of a compound's cytotoxic potency.

Research on phenylacetamide derivatives, which are structurally similar to phenylpropionamides, has revealed significant cytotoxic activity. These studies have included compounds with nitro-substituents on the phenyl ring. The cytotoxic effects of these derivatives were evaluated against a panel of human cancer cell lines, including MDA-MB-468 (breast cancer), PC12 (pheochromocytoma), and MCF-7 (breast cancer). nih.gov Additionally, N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, some of which contain a nitrophenyl moiety, have been assessed for their anticancer activity against SKNMC (neuroblastoma), Hep-G2 (hepatocellular carcinoma), and MCF-7 cell lines. nih.gov

| Compound/Analog | MDA-MB-468 | PC12 | MCF-7 | SKNMC | Hep-G2 |

|---|---|---|---|---|---|

| Phenylacetamide derivative (2-NO2) | 6 ± 0.4 | 2.20 ± 0.43 | ND | - | - |

| Phenylacetamide derivative (4-NO2) | 0.76 ± 0.09 | 6 ± 0.4 | ND | - | - |

| N-phenylthiazole derivative (ortho-nitro) | - | - | >25 | 12.3 ± 0.98 | 13.4 ± 1.05 |

| N-phenylthiazole derivative (para-nitro) | - | - | >25 | 10.8 ± 0.08 | 18.2 ± 1.14 |

| Doxorubicin (Standard) | 0.38 ± 0.07 | 2.6 ± 0.13 | 2.63 ± 0.4 | 4.6 ± 0.87 | 5.8 ± 1.01 |

*ND: Not Determined

Immunomodulatory Effects and Immunosuppressive Activities of this compound Derivatives

The immunomodulatory effects of this compound derivatives are an area of growing interest, as the ability to modulate the immune system has significant therapeutic implications. Some studies on structurally related compounds have provided insights into these potential effects. For example, certain immunosuppressive agents are known to have differential effects on lymphocyte function, which are key components of the immune response.

While direct studies on the immunosuppressive activities of this compound are limited, research on other propanamide derivatives has shed light on their immunomodulatory potential. For instance, anandamide, an endogenous cannabinoid that is structurally a propanamide derivative, has been shown to suppress the proliferation and cytokine release from primary human T-lymphocytes, primarily through CB2 receptors. This suggests that propanamide-based structures can interact with components of the immune system.

Enzyme Inhibition Studies of this compound and Related Compounds

The biological activities of many therapeutic agents are often a result of their ability to inhibit specific enzymes. While comprehensive enzyme inhibition data for this compound itself is not extensively available, studies on related propanamide derivatives have demonstrated significant enzyme inhibitory activities.

For example, the anti-inflammatory effects of certain compounds are often linked to the inhibition of cyclooxygenase (COX) enzymes. The relationship between the IC50 values and the apparent inhibition constant (Ki app) is crucial in confirming the mechanism of enzyme inhibition. Although specific IC50 values for this compound are not detailed in the available literature, the broad spectrum of biological activities observed for its analogs suggests that enzyme inhibition is a likely mechanism of action. Further research is warranted to identify the specific enzymes targeted by this compound and to quantify the inhibitory potency.

Receptor Binding and Ligand Interaction Research for this compound Analogs

Research into the specific receptor binding profiles of this compound and its close analogs is an emerging area. While direct binding data for this specific compound is not extensively available in public databases, studies on structurally related compounds provide valuable insights into potential targets and interaction modalities.

Analogs of this compound, such as those incorporating different aryl and alkyl substituents, are often designed to probe interactions with specific receptor families. For instance, derivatives of N-phenylacetamides and similar structures have been investigated for their affinity to various receptors, including serotonin (B10506) and dopamine (B1211576) receptors. A common strategy in medicinal chemistry is to synthesize a series of analogs and evaluate their binding affinities to understand the structural requirements for potent and selective receptor interaction.

In a study on N-(arylpiperazinoalkyl)acetamide derivatives, which share the acetamide (B32628) substructure, researchers evaluated their binding affinities for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. researchgate.net This research highlights the importance of the terminal aromatic and piperazine (B1678402) moieties in determining receptor affinity and selectivity. researchgate.net While not direct analogs of this compound, these studies underscore the potential for this class of compounds to interact with G-protein coupled receptors (GPCRs), a large family of receptors involved in a wide range of physiological processes.

The table below illustrates hypothetical binding affinities for a series of this compound analogs, demonstrating how structural modifications could influence receptor binding. This data is illustrative and based on general principles of medicinal chemistry.

Interactive Data Table: Hypothetical Receptor Binding Affinities of this compound Analogs

| Compound ID | R1 Group (on propionamide) | R2 Group (on phenyl ring) | Receptor Target | Binding Affinity (Ki, nM) |

| N3P-001 | H | 3-NO2 | Receptor A | 550 |

| N3P-002 | CH3 | 3-NO2 | Receptor A | 320 |

| N3P-003 | H | 4-NO2 | Receptor A | 800 |

| N3P-004 | H | 3-NH2 | Receptor A | >1000 |

| N3P-005 | H | 3-NO2 | Receptor B | 1200 |

| N3P-006 | CH3 | 3-NO2 | Receptor B | 950 |

Note: This data is for illustrative purposes only and does not represent experimentally verified results.

Investigation of Redox Properties and Reactive Intermediates

The redox behavior of this compound is a critical aspect of its potential biological activity, largely dictated by the presence of the nitroaromatic group. In biological systems, nitroaromatic compounds can undergo enzymatic reduction, leading to the formation of a series of reactive intermediates. mdpi.com This process is particularly relevant in hypoxic environments, such as those found in solid tumors, where low oxygen levels favor reductive metabolism. nih.govresearchgate.net

The one-electron reduction of the nitro group results in the formation of a nitro radical anion. mdpi.com In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle, generating superoxide (B77818) radicals. However, under hypoxic conditions, further reduction can occur, leading to the formation of nitroso, hydroxylamino, and amino derivatives. mdpi.com These reduction products, particularly the hydroxylamino intermediate, are often highly reactive and can form covalent adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity. acs.org

The electrochemical properties of related nitroaromatic compounds have been studied to understand their reduction potentials and the stability of the resulting intermediates. These studies provide a framework for predicting the redox behavior of this compound and its analogs. The specific substituents on the aromatic ring and the nature of the amide side chain can influence the electron density of the nitro group, thereby modulating its reduction potential and the reactivity of the intermediates.

Metal Complexation and Bioconjugation for Biological Applications

The amide and nitro functionalities in this compound and its analogs present potential sites for metal coordination. The formation of metal complexes can significantly alter the biological properties of organic ligands, often enhancing their therapeutic potential. nih.govresearchgate.net While specific studies on metal complexes of this compound are not abundant, the broader field of bioinorganic chemistry provides a basis for exploring such possibilities.

Metal complexes of ligands containing nitro groups have been synthesized and investigated for their biological activities, including antimicrobial and anticancer effects. mdpi.comnih.gov The coordination of a metal ion can influence the lipophilicity, cellular uptake, and interaction with biological targets of the parent ligand. mdpi.com For example, the chelation of a metal can reduce the polarity of the metal ion, facilitating its transport across cell membranes. nih.gov

Bioconjugation represents another avenue for the application of this compound analogs. The nitroaromatic moiety can serve as a trigger for targeted drug release in hypoxic tissues. nih.gov By attaching a cytotoxic agent to a nitroaromatic carrier, a prodrug can be created that is selectively activated in the low-oxygen environment of tumors, thereby minimizing off-target toxicity. nih.govsemanticscholar.org This approach is a key strategy in the development of hypoxia-activated prodrugs (HAPs). researchgate.net

Interactive Data Table: Potential Biological Applications of Metal Complexes and Bioconjugates

| Application Area | Strategy | Potential Advantage |

| Antimicrobial Agents | Formation of transition metal complexes (e.g., Cu(II), Zn(II)) | Enhanced cellular uptake and interaction with microbial targets. nih.gov |

| Anticancer Therapy | Hypoxia-activated prodrugs (HAPs) | Selective release of cytotoxic agents in the tumor microenvironment. nih.govresearchgate.net |

| Bioimaging | Fluorescent metal complexes or bioconjugates | Visualization of hypoxic tissues or specific cellular structures. |

Structure-Activity Relationship (SAR) Derivations in Drug Discovery

The systematic modification of the this compound scaffold is a fundamental approach in drug discovery to elucidate structure-activity relationships (SAR). SAR studies aim to identify the key structural features responsible for the desired biological activity and to optimize these features to enhance potency, selectivity, and pharmacokinetic properties. For nitroaromatic compounds, SAR studies often focus on the nature and position of substituents on the aromatic ring and the composition of the side chain.

The position of the nitro group on the phenyl ring is a critical determinant of activity. mdpi.com For instance, in a series of nitro-containing chalcones, the position of the nitro group was found to significantly influence their anti-inflammatory and vasorelaxant effects. mdpi.com Similarly, modifications to the propionamide (B166681) side chain of this compound, such as altering its length or introducing bulky substituents, can impact how the molecule fits into a receptor binding pocket or interacts with an enzyme's active site.

The electronic properties of substituents also play a crucial role. Electron-withdrawing groups, like the nitro group itself, can influence the redox potential and the susceptibility of the compound to enzymatic reduction. acs.org Conversely, electron-donating groups may alter the molecule's interaction with its biological target.

The following table provides a hypothetical SAR summary for a series of this compound analogs targeting a specific enzyme, illustrating how different structural modifications might impact inhibitory activity.

Interactive Data Table: Hypothetical Structure-Activity Relationship (SAR) of this compound Analogs as Enzyme Inhibitors

| Compound ID | Modification | Observed Activity (IC50, µM) | SAR Interpretation |

| N3P-001 | Parent compound | 15.2 | Baseline activity. |

| N3P-007 | 4-Nitro isomer | 35.8 | Substitution at the 4-position is less favorable. |

| N3P-008 | 2-Nitro isomer | 22.1 | Substitution at the 2-position is moderately tolerated. |

| N3P-009 | Propionamide to acetamide | 28.5 | Shorter alkyl chain decreases activity. |

| N3P-010 | Propionamide to butyramide | 8.7 | Longer alkyl chain enhances activity, suggesting a hydrophobic pocket. |

| N3P-011 | 3-Nitro to 3-amino | >100 | The nitro group is essential for activity, likely involved in a key interaction or redox cycling. |

Note: This data is for illustrative purposes only and does not represent experimentally verified results.

Chemical Reactivity and Derivatization Strategies for N 3 Nitrophenyl Propionamide

Nitro Group Reduction and Amine Formation in N-(3-Nitrophenyl)propionamide

The selective reduction of the nitro group in this compound to form N-(3-aminophenyl)propionamide is a pivotal transformation, yielding a versatile intermediate for further chemical synthesis. This reduction can be accomplished through various methods, with catalytic hydrogenation being a common and efficient approach. Reagents such as hydrogen gas with a palladium-on-carbon (Pd/C) catalyst are frequently employed for the reduction of aromatic nitro groups to their corresponding amines. acs.org This method is often preferred due to its high yield and clean reaction profile.

Alternative reducing agents can also be utilized, offering different levels of chemoselectivity and milder reaction conditions. For instance, metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl), are effective for this transformation. nih.gov Tin(II) chloride (SnCl₂) in ethanol (B145695) with concentrated HCl provides another viable route for the reduction. uobaghdad.edu.iq These classical methods are particularly useful when other reducible functional groups are present in the molecule that might be sensitive to catalytic hydrogenation.

The general mechanism for the reduction of aromatic nitro compounds involves a stepwise process. The nitro group is first reduced to a nitroso group, then to a hydroxylamine, and finally to the amine. mdpi.com The choice of reducing agent and reaction conditions can sometimes allow for the isolation of these intermediates, although the complete reduction to the amine is typically the desired outcome.

A summary of common conditions for the reduction of aromatic nitro groups is presented in the table below.

| Reducing Agent/System | Typical Conditions | Notes |

| H₂/Pd/C | Hydrogen gas, Palladium on Carbon catalyst, various solvents (e.g., ethanol, ethyl acetate) | Highly efficient, but may also reduce other functional groups. acs.org |

| Fe/HCl | Iron powder in the presence of hydrochloric acid | A classic and cost-effective method. nih.govelsevierpure.com |

| Sn/HCl | Tin metal in the presence of hydrochloric acid | Another traditional method for nitro group reduction. |

| SnCl₂/HCl | Tin(II) chloride in an acidic medium (e.g., ethanol/HCl) | A milder alternative to using metallic tin. acs.orguobaghdad.edu.iq |

| Zn/Acid | Zinc metal under acidic conditions (e.g., acetic acid) | Provides a mild method for reduction. acs.org |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Can sometimes offer selectivity in molecules with multiple nitro groups. acs.orgnih.gov |

Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is subject to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being heavily influenced by the existing substituents: the nitro group and the propionamide (B166681) group.

Electrophilic Aromatic Substitution:

The nitro group is a strong electron-withdrawing group and a powerful deactivating group for electrophilic aromatic substitution. It directs incoming electrophiles to the meta position relative to itself. acs.orgnih.gov The propionamide group (-NHC(O)CH₂CH₃) is also a deactivating group, but it is an ortho, para-director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring through resonance.

Nucleophilic Aromatic Substitution:

The presence of a strong electron-withdrawing group like the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). organic-chemistry.org For an SNAr reaction to occur, there typically needs to be a good leaving group (like a halide) positioned ortho or para to the electron-withdrawing group. organic-chemistry.orgnih.gov In this compound, there is no inherent leaving group on the ring. However, if a derivative were synthesized with a leaving group at a position activated by the nitro group (e.g., 2-halo-5-nitro-N-phenylpropionamide), it would be susceptible to nucleophilic attack. The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. organic-chemistry.org

Derivatization for Analytical Applications

Application in Targeted Metabolomics using 3-Nitrophenylhydrazine Derivatization

In the field of targeted metabolomics, derivatization is a key strategy to enhance the sensitivity and chromatographic separation of analytes for techniques like liquid chromatography-mass spectrometry (LC-MS). acs.orgelsevierpure.comnih.gov 3-Nitrophenylhydrazine (3-NPH) has emerged as a valuable derivatizing agent for a broad range of metabolites, including those containing carbonyl, carboxyl, and phosphoryl groups. acs.orgelsevierpure.comacs.org This derivatization strategy significantly improves detection sensitivity. acs.orgnih.gov

While this compound itself is not a typical metabolite, its structural features, particularly the amide group which contains a carbonyl, suggest that related compounds or its hydrolysis products (3-nitroaniline and propionic acid) could be targeted using this approach. The reaction with 3-NPH would likely target the carboxyl group of propionic acid after hydrolysis, or potentially other carbonyl-containing related compounds. The derivatization with 3-NPH introduces a nitrophenyl group, which enhances ionization efficiency and improves chromatographic retention on reversed-phase columns, facilitating more sensitive and reliable quantification by LC-MS/MS. acs.orgelsevierpure.com This method has been successfully applied to the analysis of complex biological samples with limited amounts, such as mouse oocytes and hematopoietic stem cells. acs.orgnih.gov

Derivatization for Spectrophotometric Quantification of this compound Related Compounds

Spectrophotometric methods often rely on the derivatization of an analyte to form a colored compound that can be quantified by measuring its absorbance at a specific wavelength. For compounds related to this compound, such as its reduction product N-(3-aminophenyl)propionamide, derivatization can be a useful analytical tool.

The primary amine group of N-(3-aminophenyl)propionamide can be derivatized using various reagents to produce chromophoric products. For example, reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) react with primary amines to form intensely colored derivatives that can be measured by UV-Vis spectrophotometry. nih.govtandfonline.com This type of derivatization introduces a highly conjugated system, shifting the absorbance maximum to the visible region and increasing the molar absorptivity, thereby enhancing the sensitivity of the quantification. The reaction conditions, such as pH, temperature, and reagent concentration, would need to be optimized for the specific analyte. nih.gov

Another approach could involve diazotization of the primary aromatic amine followed by coupling with a suitable aromatic compound to form a colored azo dye. This classic colorimetric method is widely used for the quantification of aromatic amines.

Formation of Novel Heterocyclic Systems from this compound Precursors

This compound can serve as a precursor for the synthesis of various heterocyclic compounds, primarily after the reduction of the nitro group to an amine. The resulting N-(3-aminophenyl)propionamide possesses two key functional groups—the amine and the amide—that can participate in cyclization reactions.

One important class of heterocycles that can be synthesized are benzimidazoles . The synthesis of benzimidazoles often involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. rsc.orgorganic-chemistry.org While N-(3-aminophenyl)propionamide is a meta-aminoanilide, its derivatives could potentially be used. More directly, if the starting material were N-(2-nitrophenyl)propionamide, its reduction would yield N-(2-aminophenyl)propionamide, a perfect precursor for intramolecular cyclization to form a 2-ethylbenzimidazole. This transformation can be achieved by heating in the presence of an acid catalyst.

Another class of heterocycles, quinoxalines , are typically synthesized from the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govorganic-chemistry.org Again, the ortho-aminoanilide derived from the corresponding nitro precursor is essential. The synthesis can proceed in a one-pot manner starting from the ortho-nitro N-propargyl anilines using reagents like SnCl₂·2H₂O, which both reduces the nitro group and catalyzes the cyclization. rsc.org

The general strategy involves the initial reduction of the nitro group to an amine, creating an ortho-disubstituted benzene (B151609) ring (an amine and an amide group). This intermediate can then undergo intramolecular cyclization, often promoted by acid or heat, to form the heterocyclic ring system. The nature of the acyl group and any substituents on the phenyl ring will influence the specific conditions required and the properties of the resulting heterocyclic compound.

Advanced Applications and Future Directions in N 3 Nitrophenyl Propionamide Research

Development as Pharmaceutical Intermediates and Lead Compounds

N-(3-Nitrophenyl)propionamide and its close analog, N-(3-aminophenyl)propionamide, serve as crucial building blocks in organic synthesis. guidechem.comchemshuttle.com The presence of the nitro group allows for straightforward chemical modifications, most notably its reduction to an amine group, which then provides a reactive site for further functionalization. This chemical versatility makes this compound a valuable intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

The nitrophenyl motif is a key component in a variety of established drugs, highlighting the therapeutic potential of scaffolds containing this group. mdpi.com For instance, compounds like flutamide (B1673489) (an anti-androgen), nimesulide (B1678887) (a COX-2 inhibitor), and opicapone (B609759) (a COMT inhibitor) all feature a nitrophenyl core structure. mdpi.com This precedence underscores the value of this compound as a starting point or "scaffold" for developing new lead compounds. Medicinal chemists can systematically modify its structure to optimize biological activity, selectivity, and pharmacokinetic properties, aiming to create novel drug candidates. Propionamide (B166681) derivatives have also been investigated for their potential in treating cardiovascular diseases, further suggesting the utility of this structural class in drug discovery. google.com

| Drug Name | Therapeutic Class | Key Structural Feature |

| Flutamide | Nonsteroidal antiandrogen | 4-nitro-3-(trifluoromethyl)phenyl group |

| Nimesulide | COX-2 inhibitor | N-(4-nitro-2-phenoxyphenyl)methanesulfonamide |

| Opicapone | COMT inhibitor | Nitrocatechol structure |

This table showcases examples of approved drugs that contain a nitrophenyl moiety, illustrating the importance of this chemical feature in pharmacologically active compounds.

Role in the Design of Bioactive Molecules

The design of new bioactive molecules often relies on the use of established chemical scaffolds that can be decorated with various functional groups to interact with specific biological targets. The this compound structure is a promising scaffold for this purpose. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the entire molecule and participate in key interactions with biological targets, such as enzymes or receptors. nih.gov

Research into related structures has demonstrated the success of this approach. For example, a series of 4-nitrophenylpiperazine derivatives were designed and synthesized as potential tyrosinase inhibitors. nih.gov In this study, the nitrophenyl group was a critical component for the observed inhibitory activity. Similarly, the broader class of aromatic nitro compounds plays a significant role in the synthesis of molecules with therapeutic potential, often due to the unique chemical reactivity and biological interactions imparted by the nitro group. researchgate.net By modifying the propionamide side chain or the substitution pattern on the phenyl ring of this compound, researchers can generate libraries of new compounds for screening against various diseases, including cancer and infectious diseases.

Exploration in Positron Emission Tomography (PET) Radiotracer Development for Analogs

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and drug development. nih.gov It requires the use of radiotracers—biologically active molecules labeled with a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). nih.govmdpi.com The development of novel PET radiotracers is a complex, multidisciplinary process. nih.gov

The this compound scaffold is a candidate for the development of novel PET radiotracers for several reasons. The nitro group is a key feature in radiotracers designed for imaging hypoxia (low oxygen levels), a common characteristic of solid tumors. mdpi.com Bioreducible moieties like nitroimidazoles are selectively trapped in hypoxic cells, allowing for their visualization with PET. mdpi.com Analogs of this compound could be designed to exploit this mechanism.

Furthermore, the structure can be readily modified to incorporate a radionuclide. For example, the ethyl group of the propionamide chain could be replaced with a ¹¹C-labeled ethyl group, or an ¹⁸F atom could be introduced onto the phenyl ring. Such radiolabeled analogs could be developed to target specific enzymes or receptors, allowing for the non-invasive study of disease processes and the assessment of drug efficacy in vivo. nih.gov

| Isotope | Half-life | Key Advantage | Common Precursor |

| Carbon-11 | 20.4 minutes | Can be directly substituted for a carbon atom in the drug molecule without altering its biological activity. cncb.ac.cn | [¹¹C]CO₂ or [¹¹C]CH₄ |

| Fluorine-18 | 109.8 minutes | Longer half-life allows for longer imaging studies and distribution to other sites. mdpi.com | [¹⁸F]Fluoride |

This table outlines the properties of the two most common radionuclides used in PET imaging, which could potentially be incorporated into analogs of this compound.

Integration in Hybrid Materials and Nanocomposites for Biomedical Use

The field of biomedical materials is increasingly focused on the development of hybrid materials and nanocomposites that combine the properties of organic and inorganic components to achieve enhanced functionality. nih.gov These materials have applications in drug delivery, regenerative medicine, and diagnostics. nih.govstonybrook.edu

Organic molecules like this compound or its derivatives can be used to functionalize the surface of inorganic nanoparticles (e.g., gold, iron oxide). nih.gov This surface modification can prevent particle aggregation, improve biocompatibility, and enable targeted delivery to specific cells or tissues. For example, the amino derivative, N-(3-aminophenyl)propionamide, could be covalently attached to the surface of a nanoparticle, using its amine group as a chemical handle. The resulting hybrid material could then be loaded with a therapeutic agent for controlled release. The development of such hybrid nanostructured materials is a promising avenue for creating novel antimicrobial materials or advanced therapeutic delivery systems. researchgate.net

Outlook for Rational Drug Design and Discovery with this compound Scaffolds

Rational drug design is an approach that involves creating new medications based on a deep understanding of biological targets and molecular interactions. nih.gov This process often begins with a "scaffold"—a core chemical structure that is systematically modified to optimize its interaction with a target protein. researchgate.net

The this compound structure represents a valuable scaffold for future rational drug design efforts. Its relative simplicity allows for accessible chemical synthesis and modification. The established importance of the nitrophenyl group in medicinal chemistry provides a strong rationale for its inclusion in new drug discovery campaigns. mdpi.com Future research will likely focus on:

Library Synthesis: Creating large collections of this compound derivatives with diverse chemical substituents.

Target-Based Screening: Testing these libraries against specific enzymes or receptors implicated in diseases like cancer, neurodegenerative disorders, or infectious diseases.

Structure-Activity Relationship (SAR) Studies: Analyzing how changes in the chemical structure affect biological activity to guide the design of more potent and selective compounds.

By leveraging computational modeling and modern synthetic techniques, the this compound scaffold holds significant promise for the discovery of the next generation of targeted therapeutics.

Q & A

Q. What are the common synthetic routes for N-(3-Nitrophenyl)propionamide, and how do reaction conditions influence yield?

this compound is typically synthesized via acylation of 3-nitroaniline with propionic anhydride under reflux conditions. Key factors include solvent choice (e.g., acetic acid or toluene), temperature control (80–120°C), and stoichiometric ratios to minimize side reactions like over-acylation or nitro group reduction. Purification often involves recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR : H and C NMR confirm the propionamide backbone (e.g., methylene protons at δ 2.3–2.5 ppm and carbonyl resonance at δ 170–175 ppm).

- IR : Strong absorbance at ~1650 cm (amide C=O stretch) and ~1520 cm (nitro group).

- X-ray crystallography : Resolves bond lengths and angles (e.g., C-NO bond length ≈ 1.47 Å), critical for validating synthetic accuracy .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Stability studies involve:

- HPLC or LC-MS to monitor degradation products (e.g., hydrolysis to 3-nitroaniline).

- Accelerated aging tests (40–60°C, pH 1–13) to model storage conditions.

- Kinetic analysis (Arrhenius plots) to predict shelf life. Nitro groups are prone to reduction under acidic or reducing conditions, requiring inert atmospheres for long-term storage .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in cytotoxicity data (e.g., vs. unmentioned studies) may arise from:

- Cell line variability : Use standardized cell panels (e.g., NCI-60) to compare potency across cancer types.

- Metabolic interference : Evaluate cytochrome P450 interactions via enzyme inhibition assays.

- Structural analogs : Synthesize derivatives with modified nitro or amide groups to isolate pharmacophores .

Q. How can computational modeling guide the design of this compound-based inhibitors?

- Docking studies : Target-specific binding pockets (e.g., kinase ATP sites) using software like AutoDock or Schrödinger.

- QSAR : Correlate substituent electronic effects (Hammett σ constants) with bioactivity. Nitro groups enhance electron-withdrawing properties, potentially improving target affinity.

- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. What methodologies address crystallographic challenges in resolving this compound structures?

- SHELX refinement : Use twin refinement (TWIN/BASF commands) for crystals with pseudo-merohedral twinning.

- High-resolution data : Collect at low temperature (100 K) to reduce thermal motion artifacts.

- Disorder modeling : Apply PART/SUMP restraints for overlapping nitro group conformers .

Q. How do solvent polarity and catalyst choice impact catalytic reduction of the nitro group in this compound?

- Hydrogenation : Pd/C or Raney Ni in ethanol/water mixtures selectively reduces nitro to amine (N-(3-aminophenyl)propionamide) at 50–80 psi H.

- Electrochemical reduction : Controlled potential in aprotic solvents (DMF) minimizes over-reduction.

- Side reactions : Monitor intermediates (e.g., hydroxylamines) via TLC or in situ IR .

Methodological Notes

- Data contradiction analysis : Always cross-validate spectral and bioactivity data with orthogonal techniques (e.g., NMR + X-ray for structure; MTT + clonogenic assays for cytotoxicity) .

- Advanced synthesis : For regioselective functionalization, employ protecting groups (e.g., Boc for amines) or flow chemistry for exothermic reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products